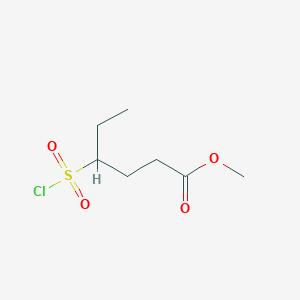

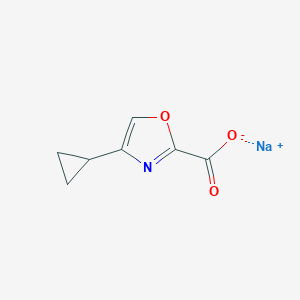

![molecular formula C19H16N4O4 B2681821 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251574-66-9](/img/structure/B2681821.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule. It has been mentioned in the context of Pd-catalyzed asymmetric intramolecular aryl C−O bond formation . The compound is also related to the synthesis of Doxazosin .

Synthesis Analysis

The synthesis of related compounds has been discussed in several papers. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C−O coupling of 2-(2-halophenoxy)-propane-1,3-diols was developed . Another approach involved the use of 2,3-dihydroxybenzoic acid as an initial material .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure includes a 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl group, a 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl group, and a methanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed asymmetric intramolecular aryl C−O bond formation , alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications

Synthesis of Doxazosin

The compound is used in the synthesis of Doxazosin . Doxazosin is a medication used to treat symptoms of an enlarged prostate and high blood pressure. The synthesis process involves several steps, and researchers are always looking for more efficient methods .

2. Asymmetric Intramolecular Aryl C–O Bond Formation The compound is used in Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation . This process is part of a desymmetrization strategy that provides an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes .

α2-Adrenoceptor subtype C (alpha-2C) Antagonists

The compound is used as an α2-Adrenoceptor subtype C (alpha-2C) antagonist . These antagonists are used in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .

Blue-Emissive Phenanthroimidazole-Functionalized Target Molecules

The compound is used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules have applications in the field of optoelectronics, including organic light-emitting diodes (OLEDs) .

Future Directions

Mechanism of Action

Target of Action

The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone acts as an antagonist to the alpha-2C adrenoceptor . By blocking this receptor, it prevents the normal feedback inhibition of neurotransmitter release, leading to an increase in the release of these neurotransmitters .

Biochemical Pathways

The antagonistic action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone on the alpha-2C adrenoceptor affects the adrenergic signaling pathway . This can lead to increased levels of cyclic AMP, enhanced activation of protein kinase A, and ultimately increased neurotransmitter release .

Result of Action

The result of the action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an increase in the release of neurotransmitters. This can lead to enhanced neuronal activity and could potentially be used for the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(16-11-25-14-6-1-2-7-15(14)26-16)23-9-12(10-23)18-21-17(22-27-18)13-5-3-4-8-20-13/h1-8,12,16H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYWZYTNVSGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)

![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)

![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2681753.png)

![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)